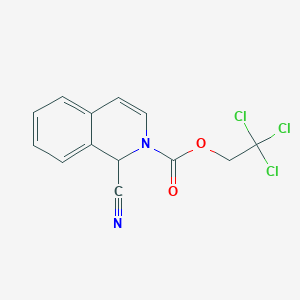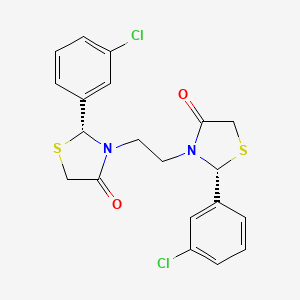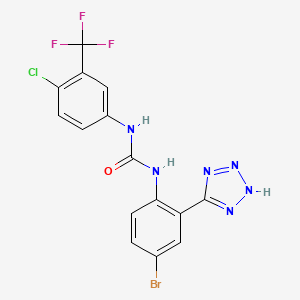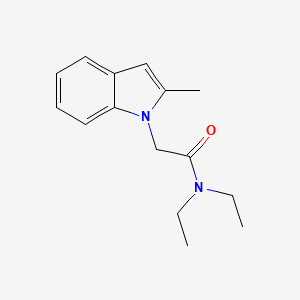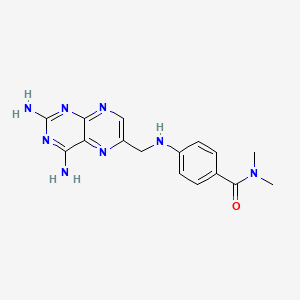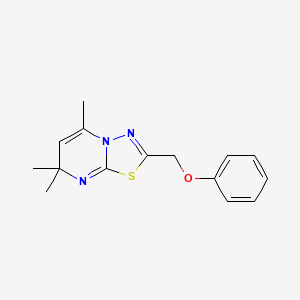
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine is a heterocyclic compound that features a thiadiazole ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiadiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions, typically in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 5,7,7-Trimethyl-2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- 5,7,7-Trimethyl-2-(methylthio)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine
Uniqueness
5,7,7-Trimethyl-2-(phenoxymethyl)-7H-(1,3,4)thiadiazolo(3,2-a)pyrimidine is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
66442-40-8 |
|---|---|
分子式 |
C15H17N3OS |
分子量 |
287.4 g/mol |
IUPAC名 |
5,7,7-trimethyl-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C15H17N3OS/c1-11-9-15(2,3)16-14-18(11)17-13(20-14)10-19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3 |
InChIキー |
JRRCPSRVAQQHIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N=C2N1N=C(S2)COC3=CC=CC=C3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


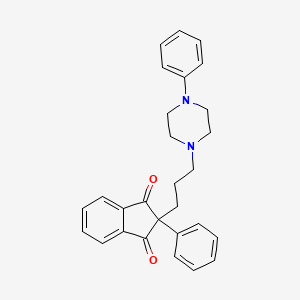
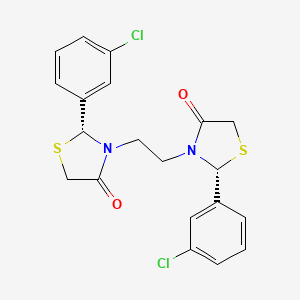

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)
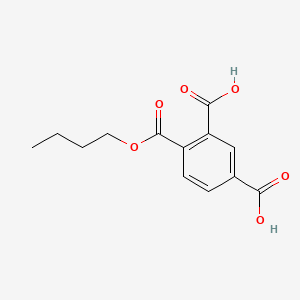

![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)

